molecular formula C18H29NO B12099634 N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine CAS No. 52373-12-3

N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine

Cat. No.: B12099634
CAS No.: 52373-12-3
M. Wt: 275.4 g/mol
InChI Key: PKIDTLMQYNIGIE-UHFFFAOYSA-N
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Description

N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine: is a chemical compound with the molecular formula C18H29NO It is a derivative of naphthalenamine, characterized by the presence of a heptyl group and a methoxy group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives.

    Alkylation: The naphthalene derivative undergoes alkylation with heptyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

    Reduction: The resulting intermediate is then subjected to reduction using hydrogen gas and a palladium catalyst to form the tetrahydro derivative.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further reduce the compound to more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: More saturated naphthalene derivatives.

    Substitution: Various substituted naphthalenamines depending on the nucleophile used.

Scientific Research Applications

N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with molecular targets such as neurotransmitter receptors. It competitively inhibits the uptake of serotonin (5-HT) and increases the release of serotonin from neuronal cells . This modulation of serotonin levels can have significant effects on mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to its specific combination of a heptyl group and a methoxy group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

52373-12-3

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

N-heptyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C18H29NO/c1-3-4-5-6-7-13-19-18-10-8-9-15-14-16(20-2)11-12-17(15)18/h11-12,14,18-19H,3-10,13H2,1-2H3

InChI Key

PKIDTLMQYNIGIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

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